molecular formula C7H14N4O B1476036 3-Azido-1-(3-methoxypropyl)azetidine CAS No. 2098062-78-1

3-Azido-1-(3-methoxypropyl)azetidine

Cat. No.: B1476036
CAS No.: 2098062-78-1
M. Wt: 170.21 g/mol
InChI Key: GUDZAMRYBLYQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(3-methoxypropyl)azetidine: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azido group (-N₃) and a methoxypropyl group (-OCH₂CH₂CH₃) attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microwave-Assisted Synthesis: One of the methods to synthesize azetidine derivatives involves the use of microwave irradiation.

    Aza Paternò–Büchi Reaction: This method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.

Industrial Production Methods: Industrial production methods for azetidine derivatives often involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of specific catalysts and controlled reaction conditions is crucial to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of azetidinones.

    Reduction: Reduction of azetidines can yield various amine derivatives.

    Substitution: Azetidines can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of azetidinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azetidines with various functional groups.

Mechanism of Action

The mechanism of action of 3-azido-1-(3-methoxypropyl)azetidine involves its ability to undergo ring-opening reactions due to the significant ring strain. This ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical transformations. The azido group can also undergo click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Uniqueness: 3-Azido-1-(3-methoxypropyl)azetidine is unique due to the presence of both an azido group and a methoxypropyl group, which impart distinct reactivity and stability properties. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

3-azido-1-(3-methoxypropyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O/c1-12-4-2-3-11-5-7(6-11)9-10-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDZAMRYBLYQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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